tert-Butoxy bis(dimethylamino)methane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

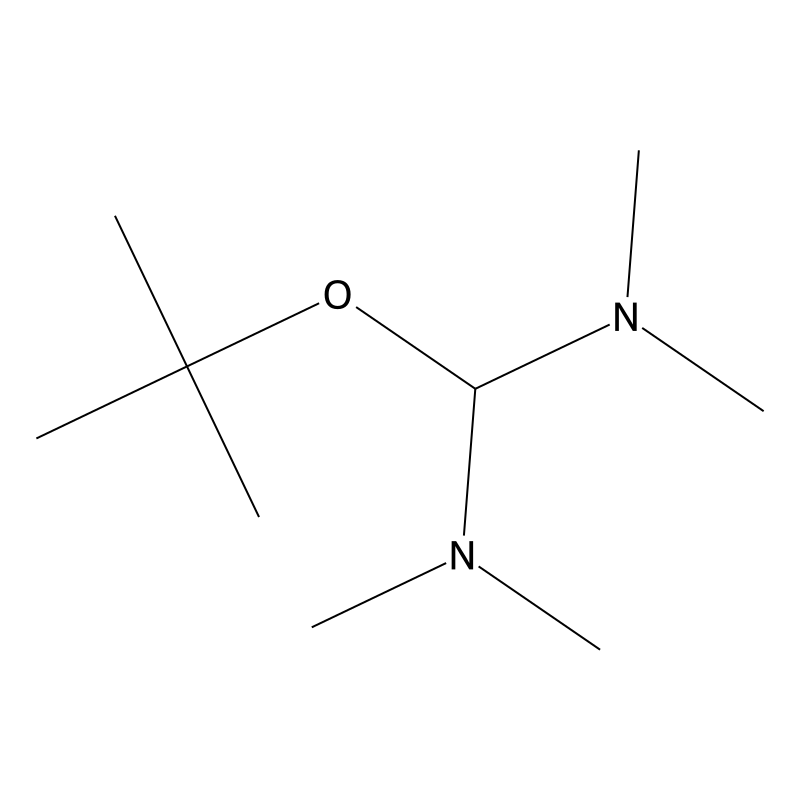

tert-Butoxy bis(dimethylamino)methane, also known as Bredereck's reagent, is an organic compound with the formula (CH₃)₃COCH(N(CH₃)₂)₂. It is a colorless liquid with an amine odor and finds various applications in scientific research, particularly in organic synthesis.

Enamination Reactions

Bredereck's reagent is primarily known for its ability to introduce formyl (CHO) groups to organic molecules through a process called enamination. This reaction involves the activation of the C-H bond of a substrate molecule, followed by the formation of a new C-N bond with the reagent. The resulting intermediate then undergoes further reactions to yield the final enamine product. Bredereck's reagent is particularly effective in enaminating active methylene and methyl groups.

Other Applications

Beyond enamination, Bredereck's reagent also finds use in various other synthetic applications:

- Condensation reagent: It can act as a condensation agent in the synthesis of specific heterocyclic compounds, such as benz[c,d]indoles [].

- Preparation of specific compounds: Researchers have utilized Bredereck's reagent in the synthesis of diverse molecules, including methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate [], the macrolide natural product (-)-gloeosporone [], and bioactive naphthyridine alkaloids like lophocladine A and B [].

Tert-Butoxy bis(dimethylamino)methane, commonly known as Bredereck's reagent, is an organic compound with the chemical formula . It is classified as an aminal ester, specifically a tert-butyl alcohol derivative of bis(dimethylamino)methane. This compound appears as a colorless liquid with a distinct amine odor and is known for its reactivity in various organic synthesis applications .

Bredereck's reagent is primarily utilized for formylation reactions, where it introduces the formyl group () into organic molecules. The mechanism of action involves protonation, which leads to the release of tert-butyl alcohol and the formation of tetramethylformamidinium. This intermediate can then displace active C-H bonds in various substrates:

- Protonation Reaction:(\text{CH}_3)_3\text{COCH N text CH}_3)_2)_2}+H^+\rightarrow (\text{CH}_3)_3\text{COH}+[\text{CH}(N(\text{CH}_3)_2)_2]^+

- Formation of Enamines: The resulting bis(dimethylamino)methyl derivative can further undergo hydrolysis to yield enamines, which are valuable intermediates in organic synthesis .

While specific biological activities of tert-Butoxy bis(dimethylamino)methane are not extensively documented, its derivatives and related compounds have shown potential in medicinal chemistry. The compound's ability to form enamines suggests possible applications in drug design and synthesis, particularly in the development of compounds with biological activity .

Tert-Butoxy bis(dimethylamino)methane can be synthesized through several methods:

- From Tetramethylformamidinium Chloride: The compound is prepared by reacting tetramethylformamidinium chloride with tert-butoxide.

- From Dimethylformamide: It can also be synthesized by reacting dimethylformamide with dimethylcarbamoyl chloride, leading to the formation of tetramethylformamidinium salts, which are then treated with tert-butoxide to yield Bredereck's reagent .

Bredereck's reagent has a variety of applications in organic synthesis:

Studies involving tert-Butoxy bis(dimethylamino)methane highlight its interactions with various substrates under different conditions. For instance, it reacts with weakly C-H acidic solvents like acetonitrile or acetone upon heating, leading to significant transformations in organic compounds. These interactions underscore its versatility as a reagent in synthetic organic chemistry .

Several compounds exhibit structural or functional similarities to tert-Butoxy bis(dimethylamino)methane. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Dimethylaminomethane | Secondary amine | Simpler structure; lacks tert-butoxy group |

| Bis(dimethylamino)methane | Aminal | Does not contain the tert-butyl moiety |

| Tert-Butyl dimethylamine | Tertiary amine | Lacks the bis(amino) structure |

| N,N-Dimethylformamide | Formamide | Utilized as a solvent; less reactive than Bredereck's reagent |

Tert-Butoxy bis(dimethylamino)methane stands out due to its dual functionality as both an aminal ester and a potent formylation agent, making it particularly valuable in complex organic syntheses compared to simpler or less reactive analogs .

XLogP3

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant